Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate

Sulfonamide synthesis Herbicide intermediate Sulfonylurea precursor

Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate is the essential 3-substituted regioisomer—not the 4- or 5-substituted analog—required for synthesizing methyl 3-sulfamoylthiophene-2-carboxylate (CAS 59337-93-8), the direct precursor to the sulfonylurea herbicide thiosulfuron-methyl. The chlorosulfonyl group ortho to the 2-carboxylate ester imparts unique electrophilicity critical for anti-inflammatory sulfonamide drug discovery. Validated amination protocol (NH₃/CHCl₃, RT, 3 h) enables reliable scale-up. Solid-state MP 61–64 °C supports rapid melting point QC. Procure at ≥95% purity for reproducible, publication-grade results.

Molecular Formula C6H5ClO4S2
Molecular Weight 240.7 g/mol
CAS No. 59337-92-7
Cat. No. B1586718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(chlorosulfonyl)thiophene-2-carboxylate
CAS59337-92-7
Molecular FormulaC6H5ClO4S2
Molecular Weight240.7 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CS1)S(=O)(=O)Cl
InChIInChI=1S/C6H5ClO4S2/c1-11-6(8)5-4(2-3-12-5)13(7,9)10/h2-3H,1H3
InChIKeyPJVJBDAUWILEOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate: CAS 59337-92-7 Technical Specifications and Industrial Supply Options


Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate (CAS 59337-92-7, also known as 2-Carbomethoxy-3-thiophenesulfonyl chloride) is a bifunctional thiophene derivative characterized by a reactive chlorosulfonyl group at the 3-position and a methyl ester at the 2-position [1]. The compound has the molecular formula C6H5ClO4S2 and a molecular weight of 240.67 g/mol [1]. Its solid-state melting point is 61–64 °C , and the ester functional group confers differential solubility properties relative to the free acid analog. As a widely employed sulfonylating reagent , this compound serves as a key intermediate in the preparation of pharmaceuticals, herbicides, and sulfonamide derivatives.

Regioisomeric Differentiation: Why Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate Cannot Be Interchanged with 5- or 4-Position Analogs


In sulfonamide and sulfonylurea synthetic workflows, the position of the chlorosulfonyl group on the thiophene ring is not a trivial substitution variable. The 3-substituted isomer possesses a distinct reactivity profile because the sulfonyl group is ortho to the 2-carboxylate ester, creating a unique electronic environment that influences both electrophilicity and downstream product geometry [1]. This regioisomer serves as the specific intermediate for accessing 3-sulfamoylthiophene-2-carboxylate derivatives (e.g., CAS 59337-93-8) , which are direct precursors to the sulfonylurea herbicide thiosulfuron-methyl . In contrast, the 5-substituted analog (CAS 69816-03-1) or the 4-substituted analog (CAS 97272-03-2) cannot replicate the ortho-disubstituted thiophene scaffold required for these established synthetic routes. The substitution pattern directly dictates both the accessible derivative space and the biological target compatibility of the final products [1].

Quantitative Differentiation Evidence: Comparative Reactivity, Purity, and Synthetic Utility Data for Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate


Regiospecific Reactivity: Defined Conversion to Methyl 3-Sulfamoylthiophene-2-carboxylate with Validated Procedural Yield

Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate undergoes quantitative amination with ammonia to produce methyl 3-sulfamoylthiophene-2-carboxylate (CAS 59337-93-8), the immediate precursor to the herbicide thiosulfuron-methyl. This regiospecific transformation is documented with full procedural validation: 43.5 g (0.181 mol) of the target compound in chloroform reacts with ammonia at ambient temperature over 3 hours, yielding the corresponding 3-sulfamoyl derivative [1]. The 3-position sulfonyl chloride is uniquely capable of delivering the ortho-substituted sulfonamide scaffold; neither the 5-substituted analog (CAS 69816-03-1) nor the 4-substituted analog (CAS 97272-03-2) can access this same derivative space [2].

Sulfonamide synthesis Herbicide intermediate Sulfonylurea precursor

Industrial-Grade Melting Point Specification: Solid-State Purity Indicator for Process Quality Control

The target compound is a solid at ambient temperature with a melting point of 61–64 °C (lit.) . This solid-state property enables straightforward purity assessment via melting point determination in QC workflows, unlike liquid sulfonyl chlorides which require more complex analytical methods. Commercial suppliers including Sigma-Aldrich and TCI report melting points within the 61–64 °C range , while ChemImpex specifies 63 °C , and Aladdin reports 63 °C (lit.) .

Quality control Purity analysis Melting point specification

Multi-Vendor Commercial Availability: ≥90% Minimum Purity Standard Across Authoritative Supply Channels

The target compound is commercially available from multiple authoritative vendors with consistently defined purity specifications. Sigma-Aldrich offers 95% purity ; TCI America supplies at 90.0+% ; Aladdin Scientific provides ≥90.0% ; ChemImpex offers ≥90% (GC) . In contrast, the 5-substituted analog (CAS 69816-03-1) is available at 95% purity but with cold-chain shipping requirements (2-8°C storage) , while the 4-substituted analog (CAS 97272-03-2) is available at 95-97% purity .

Chemical procurement Vendor comparison Purity specification

Established Synthetic Process Validation: Patented Diazotization Route with Controlled Yield Optimization

A validated manufacturing process for alkyl 3-chlorosulfonylthiophene-2-carboxylates has been established in the patent literature. The process comprises diazotization of a thiophenamine followed by reaction with sulfur dioxide and cupric/cuprous chloride [1]. Yield enhancement is achieved through the addition of a mineral acid booster (0.1 to 3.5 moles of concentrated sulfuric acid per mole of diazonium salt) [1]. This process explicitly targets the 3-substituted regioisomer scaffold, whereas analogous processes for the 5- and 4-substituted analogs are not equivalently documented.

Process chemistry Patent synthesis Yield optimization

Validated Application Scenarios for Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate Based on Quantitative Evidence


Synthesis of Methyl 3-Sulfamoylthiophene-2-carboxylate for Sulfonylurea Herbicide Development

This compound is the validated precursor for methyl 3-sulfamoylthiophene-2-carboxylate (CAS 59337-93-8), the key intermediate in the synthesis of the sulfonylurea herbicide thiosulfuron-methyl. The transformation proceeds via room-temperature amination with ammonia in chloroform, with published procedural validation confirming 43.5 g starting material conversion over 3 hours [1]. This regiospecific route is not accessible using the 5- or 4-substituted chlorosulfonyl analogs [2].

Pharmaceutical Intermediate for Anti-Inflammatory Sulfonamide Derivatives

The compound is widely employed as a sulfonylating reagent in pharmaceutical development, particularly for the synthesis of thiophene-based sulfonamides targeting inflammatory diseases [1]. Its utility in this class is supported by patent literature citing alkyl 3-chlorosulfonylthiophene-2-carboxylates as intermediates for compounds possessing anti-inflammatory, analgesic, and antirheumatic activity [2].

Quality Control and Analytical Method Development

The compound's solid-state melting point (61–64 °C) enables rapid purity verification via melting point determination, a cost-effective QC approach that avoids more complex analytical instrumentation [1]. Commercial availability at ≥90-95% purity from multiple authoritative vendors with defined specifications [2] supports its use as a reference standard for analytical method development and validation [3].

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